molecular formula C8H3Cl2N3O2 B182880 4,7-Dichloro-6-nitroquinazoline CAS No. 162012-71-7

4,7-Dichloro-6-nitroquinazoline

Cat. No. B182880
M. Wt: 244.03 g/mol
InChI Key: VHFFODQAQLNACY-UHFFFAOYSA-N
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Description

4,7-Dichloro-6-nitroquinazoline is a compound that is an important intermediate in the synthesis of various 4,7-disubstituted quinazoline derivatives . It is also present in the most scalable route for the synthesis of the drug Afatinib, a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) used for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .


Synthesis Analysis

The compound is prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid . The synthetic procedures were based on references .


Molecular Structure Analysis

The target compound has been fully characterized by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies .

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Summary of the Application: “4,7-Dichloro-6-nitroquinazoline” is an important intermediate in the synthesis of Afatinib, a 4-anilinoquinazoline tyrosine kinase inhibitor (TKI) in the form of a dimaleate salt, which is indicated for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) .
  • Methods of Application or Experimental Procedures: The compound was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .
  • Results or Outcomes: The target compound has been fully characterized for the first time by melting point, mass-spectrometry, FT-IR, 1H-NMR and 13C-NMR spectroscopies .

Application in Microwave-promoted Synthesis of 4,7-Diarylquinazolines

  • Summary of the Application: “4,7-Dichloro-6-nitroquinazoline” is used in the microwave-promoted synthesis of 4,7-diarylquinazolines . These compounds have a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .
  • Methods of Application or Experimental Procedures: The compound was used in a double Suzuki-Miyaura coupling study with the purpose of identifying reaction conditions which would provide regioselectivity between the 4 and 7 chlorinated positions of the quinazoline ring .
  • Results or Outcomes: The study resulted in the successful synthesis of new diarylquinazolines displaying pharmaceutical potential .

Application in Synthesis of Various 4,7-Disubstituted Quinazoline Derivatives

  • Summary of the Application: “4,7-Dichloro-6-nitroquinazoline” is present in a number of synthetic pathways for various 4,7-disubstituted quinazoline derivatives displaying high therapeutic potential .
  • Methods of Application or Experimental Procedures: The compound is used as an intermediate in the synthesis of these derivatives .
  • Results or Outcomes: The study resulted in the successful synthesis and characterization of “4,7-Dichloro-6-nitroquinazoline”, providing valuable insights into its therapeutic potential .

Safety And Hazards

While specific safety and hazards information for 4,7-Dichloro-6-nitroquinazoline was not found, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The compound is a key intermediate in the synthesis of various 4,7-disubstituted quinazoline derivatives, which have high therapeutic potential . Therefore, it could play a significant role in the development of new drugs in the future.

properties

IUPAC Name

4,7-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFFODQAQLNACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440803
Record name 4,7-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-6-nitroquinazoline

CAS RN

162012-71-7
Record name 4,7-Dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162012-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7-Chloro-6-nitro-quinazolin-4-one (1.002 g, 4.44mmol), phosphorous oxychloride (11.5 g, 7.51 mmol) and phosphorous pentachloride (1.62 g, 7.74 mmol) were refluxed for 2 hours and the reaction mixture was concentrated in vacuo to a residue which was triturated with toluene and then again with chloroform and dried in vacuo to afford crude 4,7-dichloro-6-nitro-quinazoline. This was dissolved in 35 mL of isopropyl alcohol and 3-ethynylaniline (639 mg, 5.45 mmol) and refluxed for 3 hours. The cooled reaction mixture was filtered to afford the title product as a solid which was washed with 10 mL of isopropyl alcohol and dried in vacuo at 70° C., 1.055 g (66%); mp 230.8°-232.6° C.
Quantity
1.002 g
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reactant
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11.5 g
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1.62 g
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reactant
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Synthesis routes and methods III

Procedure details

4.00 g of the above crystalline 6-nitro-7-chloro-quinazolone was refluxed with 15 mL of phosphoryl chloride for 2 h, then the reaction mixture was poured into ice water, filtered and dried to obtain the intermediate 6-nitro-4,7-dichloro-quinazoline; The intermediate was dissolved into 30 mL of isopropanol, and 3.00 g of 3-chloro-4-(m-fluoro-benzyloxy)-aniline was added. The reaction mixture was reacted under reflux for 2 h and a lot of solid was deposited, which was filtered and dried under vacuum to obtain the solid product of 6-nitro-7-chloro-4-amino substituted quinazoline (3.83 g).
Name
6-nitro-7-chloro-quinazolone
Quantity
4 g
Type
reactant
Reaction Step One
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15 mL
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 7-chloro-6-nitro-3,4-dihydroquinazolin-4-one (40 g, 0.18 mol), (J. Org. Chem. 1975, 40, 356), phosphorus oxychloride (50 ml) and DMF (1 ml) in thionyl chloride (300 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool and the volatiles removed by evaporation and by azeotroping with toluene. The residue was basified with aqueous sodium hydrogen carbonate solution and extracted with methylene chloride (4×100 ml). The extracts were combined, washed with brine and filtered through phase separating paper. The solvent was removed by evaporation and the residue triturated with ether/isohexane to give 4,7-dichloro-6-nitroquinazoline (35.2 g, 81%) as a pale yellow solid.
Quantity
40 g
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50 mL
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1 mL
Type
reactant
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300 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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